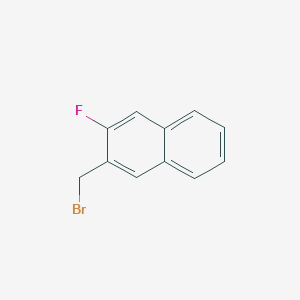

2-(Bromomethyl)-3-fluoronaphthalene

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(bromomethyl)-3-fluoronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrF/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVMKRRIUGJHLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292191 | |

| Record name | 2-(Bromomethyl)-3-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34236-53-8 | |

| Record name | 2-(Bromomethyl)-3-fluoronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34236-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Bromomethyl)-3-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(Bromomethyl)-3-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-(Bromomethyl)-3-fluoronaphthalene (CAS No. 34236-53-8) is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and summarizes the known characteristics of closely related analogs to serve as a valuable resource for researchers.

Core Chemical Properties

| Property | This compound (Predicted/Calculated) | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-6-fluoronaphthalene |

| CAS Number | 34236-53-8 | 939-26-4 | 581-72-6 |

| Molecular Formula | C₁₁H₈BrF | C₁₁H₉Br | C₁₁H₈BrF |

| Molecular Weight | 239.08 g/mol | 221.09 g/mol | 239.08 g/mol |

| Melting Point | Data not available | 51-54 °C[1][2] | 53 °C[3] |

| Boiling Point | Data not available | 213 °C at 100 mmHg[1][2] | 125-130 °C at 2 Torr[3] |

| Appearance | Predicted to be a white to off-white solid | White to cream solid[4] | Data not available |

| Solubility | Predicted to be soluble in common organic solvents (e.g., chloroform, ethyl acetate) and reactive with water. | Soluble in chloroform, reacts with water.[4] | Data not available |

Synthesis and Reactivity

The bromomethyl group on the naphthalene scaffold is a versatile functional handle for a variety of chemical transformations, making these compounds valuable intermediates in organic synthesis.

General Reactivity

The carbon-bromine bond in the bromomethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its utility in the synthesis of more complex molecules. Common reactions include:

-

Alkylation: Reaction with carbanions or other nucleophilic carbon sources.

-

Ether and Thioether Formation: Reaction with alcohols, phenols, and thiols.

-

Amine Synthesis: Reaction with primary and secondary amines.

-

Esterification: Reaction with carboxylate salts.

The fluorine atom at the 3-position is expected to influence the reactivity of the naphthalene ring through its electron-withdrawing inductive effect, potentially affecting the rates and regioselectivity of further aromatic substitutions.

Experimental Protocols for Related Compounds

While a specific protocol for the synthesis of this compound is not available, methods for synthesizing similar compounds can provide a strong starting point.

Protocol 1: Radical Bromination of 2-Methylnaphthalene

This method is a common approach for the synthesis of 2-(Bromomethyl)naphthalene.

-

Reactants: 2-methylnaphthalene, N-bromosuccinimide (NBS), and a radical initiator (e.g., azo-bis-isobutyronitrile, AIBN).

-

Solvent: An inert solvent such as carbon tetrachloride or benzene.

-

Procedure: A solution of 2-methylnaphthalene in the chosen solvent is treated with NBS and a catalytic amount of AIBN. The mixture is heated under reflux to initiate the radical chain reaction. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which floats. Upon completion, the succinimide is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization, typically from ethanol.[5]

Protocol 2: Synthesis of 2-Bromo-3-(bromomethyl)naphthalene

A multi-step synthesis starting from naphthalene has been reported to yield 2-bromo-3-(bromomethyl)naphthalene.[6][7] This process involves the formation of a cyclopropane intermediate followed by ring-opening with bromine.

-

Step 1: Birch Reduction: Naphthalene is reduced to 1,4-dihydronaphthalene.

-

Step 2: Dichlorocarbene Addition: The dihydronaphthalene reacts with dichlorocarbene (generated in situ from chloroform and potassium tert-butoxide) to form a dichlorocyclopropane adduct.

-

Step 3: Elimination: Treatment with a strong base like potassium tert-butoxide leads to the formation of 1H-cyclopropa[b]naphthalene.

-

Step 4: Brominative Ring Opening: The cyclopropanaphthalene is treated with molecular bromine in a solvent like carbon tetrachloride under reflux to yield 2-bromo-3-(bromomethyl)naphthalene. The product is then purified by recrystallization from a solvent such as dichloromethane.[6]

Spectroscopic Analysis

No specific spectral data for this compound has been found. However, the expected spectral characteristics can be inferred from related structures. For instance, the ¹H NMR spectrum of 2-bromo-3-(bromomethyl)naphthalene in CDCl₃ shows a characteristic singlet for the methylene protons (CH₂) at approximately 4.78 ppm, with the aromatic protons appearing in the range of 7.42-8.10 ppm.[6] For this compound, one would expect a similar singlet for the methylene protons and a complex pattern for the aromatic protons, with couplings to the fluorine atom influencing the signals of the adjacent protons.

Potential Biological Activity and Applications in Drug Discovery

Naphthalene and its derivatives are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities. While the specific biological profile of this compound is uncharacterized, its structure suggests potential for investigation in several areas. The introduction of fluorine can often enhance metabolic stability and binding affinity of drug candidates.

Naphthalene-based compounds have been explored as:

-

Anticancer Agents: Some naphthalene-chalcone hybrids have shown promising anticancer activity.

-

Antimicrobial Agents: Certain naphthalene derivatives have demonstrated antibacterial and antifungal properties.

-

Enzyme Inhibitors: The naphthalene scaffold has been incorporated into inhibitors of various enzymes, including VEGFR-2.

The reactivity of the bromomethyl group makes this compound a valuable starting material for the synthesis of a library of novel naphthalene derivatives. These new compounds could then be screened for various biological activities, contributing to the discovery of new therapeutic agents.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of bromomethylnaphthalene derivatives, which could be adapted for the synthesis of this compound.

Caption: A conceptual workflow for the synthesis of this compound.

Application in Medicinal Chemistry

The following diagram outlines the potential utility of this compound as a scaffold in the development of new bioactive molecules.

Caption: A logical flow for utilizing this compound in drug discovery.

Conclusion

This compound represents an under-explored chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While direct experimental data is currently scarce, the known chemistry of related bromomethylnaphthalenes provides a solid foundation for predicting its reactivity and for designing synthetic routes. The presence of both a reactive bromomethyl group and a fluorine atom makes it an attractive target for the development of novel compounds with potentially enhanced biological activities. Further experimental investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to unlock its full potential for researchers, scientists, and drug development professionals.

References

- 1. Physicochemical descriptors in property-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The relationship between target-class and the physicochemical properties of antibacterial drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Estimation of selected physicochemical properties for methylated naphthalene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN101870636B - Preparation method of 2-bromo-6-fluoronaphthalene - Google Patents [patents.google.com]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis and Characterization of 2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and predicted characterization data for the novel compound 2-(bromomethyl)-3-fluoronaphthalene. Due to the absence of published literature on this specific molecule, this document outlines a plausible and experimentally sound approach based on established chemical transformations and spectroscopic data of analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in synthesizing and utilizing this compound in drug discovery and development.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process, commencing with the commercially available 3-amino-2-methylnaphthalene. The initial step involves the introduction of the fluorine atom via a Balz-Schiemann reaction to yield the intermediate, 2-methyl-3-fluoronaphthalene. Subsequent benzylic bromination of this intermediate using N-bromosuccinimide (NBS) is proposed to afford the target compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound.

Synthesis of 2-Methyl-3-fluoronaphthalene (Intermediate)

This procedure is based on the principles of the Balz-Schiemann reaction.[1][2]

Materials:

-

3-Amino-2-methylnaphthalene

-

Hydrofluoroboric acid (HBF4, 48% aqueous solution)

-

Sodium nitrite (NaNO2)

-

Diethyl ether

-

Ethanol

-

Sand

-

Deionized water

Procedure:

-

In a 250 mL beaker, dissolve 15.7 g (0.1 mol) of 3-amino-2-methylnaphthalene in 60 mL of 48% hydrofluoroboric acid.

-

Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 15 mL of deionized water, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for 30 minutes at 0-5 °C. The diazonium tetrafluoroborate salt will precipitate.

-

Collect the precipitate by vacuum filtration and wash it with 20 mL of cold ethanol, followed by 20 mL of cold diethyl ether.

-

Dry the diazonium salt in a desiccator over P2O5.

-

For thermal decomposition, mix the dried diazonium salt with an equal amount of sand and gently heat in a flask with an air condenser. The decomposition should start at approximately 120-130 °C.

-

The crude 2-methyl-3-fluoronaphthalene is then purified by steam distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound (Target Compound)

This procedure is adapted from standard methods for the benzylic bromination of methylnaphthalenes.[3]

Materials:

-

2-Methyl-3-fluoronaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

-

Carbon tetrachloride (CCl4), anhydrous

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 16.0 g (0.1 mol) of 2-methyl-3-fluoronaphthalene in 200 mL of anhydrous carbon tetrachloride.

-

Add 17.8 g (0.1 mol) of N-bromosuccinimide and 0.164 g (1 mmol) of AIBN (or 0.242 g of benzoyl peroxide) to the solution.

-

Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by a photoflood lamp if necessary.

-

Continue refluxing until all the denser NBS is converted to the less dense succinimide, which will float on the surface (typically 2-4 hours). Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of saturated sodium thiosulfate solution, and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

Characterization Data

As this is a novel compound, the following characterization data are predicted based on the analysis of structurally similar molecules.

Physical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Predicted Physical State | Predicted Melting Point (°C) |

| 2-Methyl-3-fluoronaphthalene | C11H9F | 160.19 | White to off-white solid | 40-45 |

| This compound | C11H8BrF | 239.09 | White to light yellow solid | 60-65 |

Justification: The predicted physical states and melting points are based on analogous compounds. For instance, 2-methylnaphthalene is a solid with a melting point of 34-36 °C, and 2-(bromomethyl)naphthalene has a melting point of 51-54 °C. The introduction of a fluorine atom is expected to slightly increase the melting point, and the subsequent bromination will further increase it due to the larger atomic mass and increased intermolecular forces.

Spectroscopic Data

| Compound | Predicted Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 2-Methyl-3-fluoronaphthalene | δ 7.8-7.9 (m, 2H, Ar-H), 7.4-7.6 (m, 3H, Ar-H), 2.4 (s, 3H, -CH₃) |

| This compound | δ 7.9-8.0 (m, 2H, Ar-H), 7.5-7.7 (m, 3H, Ar-H), 4.7 (s, 2H, -CH₂Br) |

Justification: The predicted aromatic proton signals are based on the known spectra of substituted naphthalenes. The singlet for the methyl group in the precursor is expected to be around 2.4 ppm, similar to 2-methylnaphthalene. Upon bromination, this signal will be replaced by a singlet for the bromomethyl protons at a downfield shift to approximately 4.7 ppm, consistent with the spectrum of 2-(bromomethyl)naphthalene.[4] The fluorine atom is expected to introduce complex splitting patterns in the aromatic region, which are simplified here as multiplets.

| Compound | Predicted Chemical Shifts (δ, ppm) |

| 2-Methyl-3-fluoronaphthalene | δ 158-162 (d, ¹JCF), 132-135 (Ar-C), 125-130 (Ar-CH), 110-115 (d, ²JCF, Ar-CH), 18-22 (-CH₃) |

| This compound | δ 159-163 (d, ¹JCF), 133-136 (Ar-C), 126-131 (Ar-CH), 112-117 (d, ²JCF, Ar-CH), 30-35 (-CH₂Br) |

Justification: The chemical shift of the carbon directly attached to the fluorine atom is predicted to be in the range of 158-163 ppm with a large one-bond C-F coupling constant (¹JCF).[5] The other aromatic carbons are predicted based on known values for fluoronaphthalenes and methylnaphthalenes.[6] The methyl carbon signal at ~20 ppm in the precursor will be replaced by the bromomethyl carbon signal at a downfield position of ~33 ppm in the final product, as seen in 2-(bromomethyl)naphthalene.[7]

| Compound | Predicted Salient Peaks (cm⁻¹) |

| 2-Methyl-3-fluoronaphthalene | 3050-3100 (Ar C-H stretch), 2850-2950 (Alkyl C-H stretch), 1600-1620 (Ar C=C stretch), 1200-1250 (C-F stretch) |

| This compound | 3050-3100 (Ar C-H stretch), 1600-1620 (Ar C=C stretch), 1200-1250 (C-F stretch), 600-700 (C-Br stretch) |

Justification: The predicted IR spectra will show characteristic aromatic C-H and C=C stretching frequencies. The key distinguishing features will be the C-F stretching vibration for both compounds, typically observed in the 1200-1250 cm⁻¹ region, and the C-Br stretching vibration for the final product, which appears in the fingerprint region between 600 and 700 cm⁻¹.

| Compound | Predicted m/z Values for Molecular Ion (M⁺) |

| 2-Methyl-3-fluoronaphthalene | 160 (M⁺), 159 (M-H)⁺ |

| This compound | 238/240 (M⁺, characteristic isotopic pattern for Br), 159 (M-Br)⁺ |

Justification: The mass spectrum of 2-methyl-3-fluoronaphthalene is expected to show a strong molecular ion peak at m/z 160. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 238 and 240.[8] A significant fragment ion at m/z 159, corresponding to the loss of the bromine radical, is also anticipated.

Characterization Workflow

A general workflow for the characterization of the synthesized this compound is outlined below.

Caption: General workflow for the purification and characterization of the target compound.

Disclaimer: The experimental protocols and characterization data presented in this document are hypothetical and based on established chemical principles and data from analogous compounds. Actual experimental results may vary. Appropriate safety precautions should be taken when performing any chemical synthesis.

References

- 1. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Naphthalene(91-20-3) 13C NMR [m.chemicalbook.com]

- 7. 2-(Bromomethyl)naphthalene(939-26-4) 13C NMR [m.chemicalbook.com]

- 8. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

Spectroscopic Analysis of Naphthalene Derivatives: A Technical Overview

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive guide to the spectroscopic characterization of 2-(bromomethyl)-3-fluoronaphthalene. However, a thorough search of available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for this particular compound.

Therefore, to illustrate the principles and data presentation formats requested, this whitepaper will present a detailed analysis of the closely related and well-characterized compound, 2-(Bromomethyl)naphthalene . The data and methodologies presented herein for 2-(Bromomethyl)naphthalene serve as a practical template for the analysis of this compound, once such data becomes available.

Spectroscopic Data Summary for 2-(Bromomethyl)naphthalene

The following tables summarize the key spectroscopic data obtained for 2-(Bromomethyl)naphthalene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for 2-(Bromomethyl)naphthalene

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.80 | m | 3H | Ar-H |

| 7.50 - 7.45 | m | 4H | Ar-H |

| 4.70 | s | 2H | -CH₂Br |

Table 2: ¹³C NMR Data for 2-(Bromomethyl)naphthalene

| Chemical Shift (ppm) | Assignment |

| 135.8 | Ar-C |

| 133.2 | Ar-C |

| 133.0 | Ar-C |

| 128.8 | Ar-CH |

| 128.0 | Ar-CH |

| 127.8 | Ar-CH |

| 126.8 | Ar-CH |

| 126.5 | Ar-CH |

| 126.2 | Ar-CH |

| 125.9 | Ar-CH |

| 33.5 | -CH₂Br |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorptions for 2-(Bromomethyl)naphthalene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1600, 1509 | Strong | Aromatic C=C Stretch |

| 1210 | Strong | C-Br Stretch |

| 745 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 2-(Bromomethyl)naphthalene

| m/z | Relative Intensity (%) | Assignment |

| 220, 222 | 95, 95 | [M]⁺, [M+2]⁺ (presence of Br) |

| 141 | 100 | [M-Br]⁺ |

| 115 | 40 | [C₉H₇]⁺ |

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer.

-

Solvent: Chloroform-d (CDCl₃) was used as the solvent for all NMR experiments.

-

Proton (¹H) NMR: The sample was dissolved in CDCl₃, and the spectrum was recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Carbon (¹³C) NMR: The spectrum was recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Infrared (IR) Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer.

-

Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer with electron ionization (EI) source.

-

Sample Introduction: The sample was introduced via a direct insertion probe.

-

Ionization: Electron ionization was performed at 70 eV.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.

Caption: Logical workflow for the synthesis, spectroscopic analysis, and structural elucidation of a target compound.

This document provides a framework for the spectroscopic analysis of this compound by presenting a detailed case study of a closely related analogue. The methodologies and data presentation formats can be directly applied to the target compound once the relevant experimental data are generated.

An In-depth Technical Guide to the Physical Properties and Synthesis of 2-(Bromomethyl)naphthalene

Introduction

2-(Bromomethyl)naphthalene is a key organic compound featuring a naphthalene core with a bromomethyl substituent.[2] This structure imparts significant reactivity, making it a valuable intermediate in a multitude of organic syntheses.[2] Its applications span the development of pharmaceuticals, agrochemicals, and dyes, as well as materials science for creating polymers and coatings.[3][4][5] The presence of the bromomethyl group allows for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions, enabling the construction of complex molecular architectures.[2][6]

Physical and Chemical Properties

2-(Bromomethyl)naphthalene typically presents as a white to light yellow or beige crystalline powder.[4][7][8] It is stable under normal temperatures and pressures.[4] The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C11H9Br | [7][9][10] |

| Molecular Weight | 221.09 g/mol | [7][10][11] |

| Melting Point | 51-54 °C (lit.) | [5][7][9][11] |

| Boiling Point | 213 °C at 100 mmHg (lit.) | [5][7][9][11] |

| Density | 1.3971 g/cm3 (rough estimate) | [5][9] |

| Flash Point | >110 °C (>230 °F) | [5][9][11] |

| Refractive Index | 1.6411 (estimate) | [5][7] |

| Water Solubility | Reacts with water. | [5][7][9] |

| Solubility in Other Solvents | Soluble in chloroform. Sparingly soluble in ethyl acetate. Moderately soluble in ethanol and ether. | [5][7][9][12] |

| Appearance | White to light yellow/beige fine crystalline powder. | [4][7][8] |

| CAS Number | 939-26-4 | [10][11][13][14] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 2-(Bromomethyl)naphthalene.

| Spectrum Type | Key Features/Notes |

| ¹H NMR | Data available at 400 MHz in CDCl3.[15][16] |

| ¹³C NMR | Spectra have been recorded in CDCl3.[10][16] |

| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[13][16] |

| Infrared (IR) Spectroscopy | Spectra available for KBr disc and nujol mull preparations.[10][16][17] |

Experimental Protocols: Synthesis

The synthesis of 2-(Bromomethyl)naphthalene is most commonly achieved through the selective benzylic bromination of 2-methylnaphthalene.[6][18] Several methods exist, with the use of N-bromosuccinimide (NBS) being a prevalent approach.[6]

Synthesis via Radical Bromination of 2-Methylnaphthalene with NBS

This method utilizes N-bromosuccinimide as the bromine source and a radical initiator.[6]

Materials:

-

2-Methylnaphthalene (dry)

-

N-bromosuccinimide (NBS, dry)

-

Carbon Tetrachloride (CCl4, dried over P2O5)

-

Azo-bis-isobutyronitrile (AIBN)

Procedure: [19]

-

Dissolve 0.1 mole of dry 2-methylnaphthalene in 100 ml of dried carbon tetrachloride in a round-bottomed flask.

-

Add 0.1 mole of dry N-bromosuccinimide and 2.2 g of azo-bis-isobutyronitrile to the solution.

-

Gently heat the mixture to reflux. The reaction initiation is indicated by more vigorous boiling due to the exothermic nature of the reaction.

-

Maintain the reaction at reflux for several hours to ensure completion. The end of the reaction is noted when the denser NBS is consumed and the lighter succinimide floats on the surface.

-

After cooling the reaction mixture, filter off the succinimide and wash it with a small amount of carbon tetrachloride.

-

Distill off the carbon tetrachloride from the combined filtrates under vacuum.

-

The residue is then allowed to crystallize, potentially in a refrigerator or a freezing mixture.

-

The resulting crystals of 2-(Bromomethyl)naphthalene are collected by filtration.

Purification: [19]

-

The crude product can be purified by recrystallization from ethanol.

Yield: Approximately 60%.[19]

Alternative Synthetic Routes

Other reported methods for the synthesis of 2-(Bromomethyl)naphthalene include:

-

Reaction of 2-methylnaphthalene with bromine in heptane in the presence of lanthanum acetate hydrate.[18]

-

Reaction of 2-hydroxymethylnaphthalene with phosphorus tribromide (PBr3) in the presence of pyridine.[3]

Reactivity and Applications in Drug Development

The bromomethyl group in 2-(Bromomethyl)naphthalene is highly reactive towards nucleophiles, making it a versatile intermediate for introducing the 2-naphthylmethyl moiety into various molecular scaffolds.[6] This reactivity is fundamental to its use in the synthesis of pharmaceuticals and other specialty chemicals.[6]

Key reactions include:

-

Nucleophilic Substitution: It readily reacts with amines, alcohols, and thiols to form the corresponding naphthylmethylamines, ethers, and thioethers.[6]

-

Alkylation Reactions: It is frequently used in alkylation reactions to form new carbon-carbon or carbon-heteroatom bonds.[6]

-

Coupling Reactions: After conversion to an organometallic species, or directly with suitable catalytic systems, it can participate in coupling reactions like the Heck or Suzuki reactions.[6]

While there is no specific information on the direct use of 2-(Bromomethyl)-3-fluoronaphthalene in drug development, the parent compound, 2-(Bromomethyl)naphthalene, has been investigated for its potential to inhibit cancer cell growth by targeting mitochondrial membrane potential and inducing the production of reactive oxygen species (ROS).[2]

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2-(Bromomethyl)naphthalene from 2-methylnaphthalene.

Caption: Synthesis of 2-(Bromomethyl)naphthalene.

Reactivity Pathway

This diagram shows the key reactive pathways of 2-(Bromomethyl)naphthalene.

Caption: Reactivity of 2-(Bromomethyl)naphthalene.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. Cas 939-26-4,2-(Bromomethyl)naphthalene | lookchem [lookchem.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

- 8. 2-(Bromomethyl)naphthalene, 96% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. 2-Bromomethylnaphthalene | C11H9Br | CID 70320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(溴甲基)萘 96% | Sigma-Aldrich [sigmaaldrich.com]

- 12. cymitquimica.com [cymitquimica.com]

- 13. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

- 14. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]

- 15. 2-(Bromomethyl)naphthalene(939-26-4) 1H NMR spectrum [chemicalbook.com]

- 16. guidechem.com [guidechem.com]

- 17. 2-(Bromomethyl)naphthalene(939-26-4) IR2 [m.chemicalbook.com]

- 18. tandfonline.com [tandfonline.com]

- 19. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Solubility and Stability of 2-(Bromomethyl)-3-fluoronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 2-(Bromomethyl)-3-fluoronaphthalene is limited. This guide provides a comprehensive overview based on the known physicochemical properties of structurally related compounds, such as 2-(bromomethyl)naphthalene and other fluorinated aromatic molecules, and outlines standardized experimental protocols for the precise determination of these characteristics.

Executive Summary

This compound is a fluorinated aromatic hydrocarbon of significant interest as a building block in medicinal chemistry and materials science.[1] The presence of a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold imparts unique properties that are valuable for the synthesis of complex molecular architectures.[2][3] Fluorine substitution, in particular, is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[4][5] Understanding the solubility and stability of this intermediate is critical for its effective handling, storage, and application in synthetic protocols, as well as for the development of robust and reproducible manufacturing processes. This document provides a detailed examination of its predicted physicochemical properties and standardized methodologies for their empirical validation.

Predicted Solubility Profile

Based on the known properties of 2-(bromomethyl)naphthalene and the general effects of fluorination on aromatic systems, this compound is predicted to be a lipophilic compound with low aqueous solubility. The introduction of a fluorine atom typically increases a molecule's lipophilicity.[5] The benzylic bromide moiety is known to react with water, which complicates simple solubility measurements in aqueous media.[6][7]

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Citations |

| Aqueous | Water, PBS (pH 7.4) | Very Low / Reacts | The parent compound, 2-(bromomethyl)naphthalene, reacts with water.[6][8] The naphthalene core and halogen substituents suggest high lipophilicity and poor aqueous solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are capable of dissolving a wide range of organic compounds, including both polar and non-polar substances.[9] |

| Chlorinated | Dichloromethane, Chloroform | Soluble | 2-(Bromomethyl)naphthalene is known to be soluble in chloroform.[6][7] |

| Ethers | Diethyl Ether, THF | Moderately Soluble | 2-(Bromomethyl)naphthalene is moderately soluble in ether.[10] |

| Alcohols | Methanol, Ethanol | Sparingly Soluble / Reacts | While moderately soluble in ethanol, benzylic bromides can undergo solvolysis with alcohols, especially at elevated temperatures.[10] |

| Non-polar | Toluene, Hexanes | Sparingly Soluble | The aromatic nature of toluene may facilitate the dissolution of the naphthalene core. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized method such as the Shake-Flask method is recommended. This approach is suitable for poorly soluble compounds and can be adapted for various solvents.[11][12]

Shake-Flask Method for Aqueous and Organic Solubility

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, acetonitrile, chloroform)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure equilibrium is reached with the saturated solution. b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can establish the minimum time required to reach equilibrium.

-

Separation of Undissolved Solid: a. After incubation, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. b. To ensure complete removal of undissolved particles, centrifuge the samples at high speed.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter to remove any remaining microscopic particles. c. Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. d. Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Quantification: a. Prepare a calibration curve using standard solutions of known concentrations of the compound. b. Calculate the concentration in the original saturated solution by applying the dilution factor. The result is reported as mg/mL or µg/mL.

Stability Profile and Degradation Pathways

The stability of this compound is primarily dictated by the high reactivity of the benzylic bromide group.[13][14] Such compounds are susceptible to nucleophilic attack, leading to degradation. The primary stability concerns are hydrolysis, and potential thermal and photolytic degradation.

Table 2: Stability Profile of this compound

| Condition | Stability Concern | Recommended Storage | Rationale & Citations |

| Aqueous Media | High Reactivity: Susceptible to hydrolysis to form 2-(hydroxymethyl)-3-fluoronaphthalene and hydrobromic acid. | Avoid contact with water and moisture. | Benzylic bromides readily undergo SN1 and SN2 reactions with water, which acts as a nucleophile.[8][13][15] |

| Temperature | Thermal Decomposition: Elevated temperatures can accelerate degradation reactions and potentially lead to the release of HBr gas. | Store at 2-8°C.[7] | Thermal stability studies on similar compounds, like nitrobenzyl bromides, show that bromide derivatives are generally less stable than their chloride counterparts and can decompose exothermically.[16] |

| Light | Photodegradation: UV light exposure can induce homolytic cleavage of the C-Br bond, leading to radical-mediated degradation pathways. | Store in amber vials or protect from light. | Brominated aromatic hydrocarbons are known to undergo photodegradation, often initiated by dehalogenation.[17][18] |

| pH | pH-Dependent Hydrolysis: The rate of hydrolysis is expected to be faster under neutral to basic conditions. | Store in a dry, inert environment. | Nucleophilic attack by hydroxide ions (at high pH) is generally faster than by water. Acidic conditions might promote the SN1 pathway by protonating the leaving group, but hydrolysis is typically significant across a wide pH range. |

| Oxidative Stress | Potential Oxidation: While the primary reactivity is at the C-Br bond, strong oxidizing agents could potentially affect the naphthalene ring. | Store under an inert atmosphere (e.g., nitrogen, argon). | While less common than nucleophilic substitution for this functional group, oxidative pathways can be a degradation route for complex organic molecules. |

Experimental Protocol for Stability Assessment (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[19]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Solvents: Acetonitrile, Water (HPLC grade)

-

Stress agents: HCl, NaOH, H₂O₂

-

Temperature-controlled ovens, photostability chamber, water baths

-

HPLC or UPLC-MS system for analysis

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a set time.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Monitor the reaction closely as it is expected to be rapid. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep it at room temperature, protected from light.

-

Thermal Degradation: Store the solid compound and a solution of the compound in a temperature-controlled oven (e.g., 60°C).

-

Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV and/or LC-MS method. The method should be capable of separating the parent compound from all major degradation products.

-

Data Evaluation:

-

Calculate the percentage degradation of the parent compound.

-

Identify and characterize the major degradation products using mass spectrometry (MS) data.

-

Predicted Primary Degradation Pathway: Hydrolysis

The most probable degradation pathway for this compound in the presence of water or other nucleophiles is the substitution of the bromide ion. Hydrolysis would yield 2-(hydroxymethyl)-3-fluoronaphthalene.

Role in Drug Discovery and Development

This compound serves as a key intermediate for introducing the 2-methyl-3-fluoronaphthalene moiety into a lead molecule. This functional group can impart desirable pharmacokinetic properties.[4][20] The reactive handle allows for covalent linkage to a parent scaffold through reactions with nucleophiles like amines, alcohols, or thiols.[3] The logical workflow involves synthesizing derivatives and screening them for biological activity.

Conclusion

While specific quantitative data for this compound remains scarce in public literature, a robust profile of its likely solubility and stability can be constructed from the known chemistry of benzylic bromides and fluorinated aromatics. It is predicted to be a lipophilic, moisture-sensitive compound that requires refrigerated and light-protected storage. The primary degradation pathway is anticipated to be hydrolysis. For any research or development application, it is imperative to empirically determine its properties using the standardized protocols outlined in this guide to ensure the quality, reproducibility, and safety of its use.

References

- 1. nbinno.com [nbinno.com]

- 2. Cas 939-26-4,2-(Bromomethyl)naphthalene | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 6. chembk.com [chembk.com]

- 7. 2-(Bromomethyl)naphthalene | 939-26-4 [chemicalbook.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. lifechemicals.com [lifechemicals.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. orbit.dtu.dk [orbit.dtu.dk]

- 12. Aqueous Solubility Assay - Enamine [enamine.net]

- 13. Ch 11 : Nucleophilic substitution of benzylic halides [chem.ucalgary.ca]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. biosynth.com [biosynth.com]

- 16. researchgate.net [researchgate.net]

- 17. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ema.europa.eu [ema.europa.eu]

- 20. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide to Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for 2-(Bromomethyl)-3-fluoronaphthalene is publicly available. This guide is compiled from information on analogous halogenated naphthalenes and should be used as a precautionary resource. The absence of specific data necessitates treating this compound as potentially hazardous. All handling should be conducted by trained professionals in a controlled laboratory setting.

This technical guide provides an in-depth overview of the potential safety and handling considerations for this compound, tailored for researchers, scientists, and professionals in drug development. Given the lack of specific toxicological data, a conservative approach to safety is paramount.

Hazard Identification and Classification

While specific hazard classifications for this compound are not established, data from related halogenated naphthalenes indicate a potential for significant health and environmental hazards. Halogenated naphthalenes, as a class, are known for their potential toxicity.[1][2]

Inferred Potential Hazards:

-

Toxicity: Brominated naphthalenes have demonstrated high toxicity in animal studies.[1] Both polychlorinated and polybrominated naphthalenes are considered dioxin-like compounds, with brominated analogs potentially exhibiting greater potency.[3][4] The primary target organ for the systemic toxicity of chlorinated naphthalenes is the liver.[5]

-

Corrosivity: Structurally similar compounds, such as 1-Bromo-4-(bromomethyl)naphthalene, are classified as corrosive, suggesting that this compound may cause severe skin burns and eye damage.[6]

-

Irritation: Halogenated compounds are often irritating to the skin, eyes, and respiratory system.[2]

-

Environmental Hazards: Chlorinated naphthalenes are recognized as being moderately to highly toxic to aquatic life.[1] It is prudent to assume that this compound could pose a similar environmental risk.

Exposure Controls and Personal Protection

Given the potential hazards, stringent exposure controls are necessary.

Engineering Controls:

-

Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Containment: Use of a glove box may be warranted for procedures with a higher risk of aerosolization.

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and aerosols. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants. | To prevent skin contact, which could lead to burns or absorption. |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be available and used if engineering controls are insufficient or during emergency situations. | To prevent inhalation of potentially toxic and irritating vapors or dust. |

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is crucial to minimize risk.

Handling:

-

Avoid all direct contact with the substance.

-

Prevent the formation of dust and aerosols.

-

Use non-sparking tools and work in an area free of ignition sources.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents, bases, and metals.

First Aid and Emergency Procedures

Immediate and appropriate response is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Spill Response:

-

Evacuate the area and prevent entry of unnecessary personnel.

-

Wear appropriate PPE.

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

For large spills, contact environmental health and safety personnel.

-

Avoid runoff into drains and waterways.

Fire-Fighting Measures

While specific flammability data is unavailable, general precautions for organic compounds should be followed.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or foam extinguishers.

-

Hazardous Combustion Products: Combustion may produce toxic and corrosive fumes, including hydrogen bromide and hydrogen fluoride.

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Dispose of in accordance with all applicable federal, state, and local regulations.

-

Do not dispose of down the drain or in the general waste stream.

-

Use a licensed hazardous waste disposal company.

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the risk assessment and control process when working with this compound.

Caption: Risk assessment and control workflow for handling this compound.

References

- 1. Environmental hazard assessment: Halogenated naphthalenes | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. uom-qa.qa.elsevierpure.com [uom-qa.qa.elsevierpure.com]

- 4. tandfonline.com [tandfonline.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. file.bldpharm.com [file.bldpharm.com]

Navigating the Synthesis and Potential of 2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways and potential applications of the novel compound 2-(Bromomethyl)-3-fluoronaphthalene. While a documented history of its discovery is not publicly available, this guide leverages established synthetic methodologies for structurally related naphthalene derivatives to propose a viable synthetic route. Detailed experimental protocols, quantitative data for analogous compounds, and the significance of fluorinated and bromomethylated naphthalenes in medicinal chemistry are presented. This document serves as a foundational resource for researchers interested in the synthesis, characterization, and exploration of this and similar halogenated naphthalene scaffolds for drug discovery and materials science.

Introduction: The Significance of Halogenated Naphthalenes

Naphthalene derivatives are a cornerstone in medicinal chemistry and materials science, owing to their rigid, planar structure and lipophilic nature, which facilitate interactions with biological targets and provide desirable electronic properties.[1][2] The strategic incorporation of halogen atoms, particularly fluorine and bromine, can profoundly modulate a molecule's physicochemical and biological properties.[3][4][5]

-

Fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate pKa.[3][4][5]

-

The bromomethyl group is a versatile synthetic handle, acting as a reactive electrophile for the introduction of various functional groups through nucleophilic substitution, making it a valuable intermediate in the synthesis of complex molecules.[6]

This guide focuses on the synthesis of this compound, a compound that combines these two valuable functionalities.

Proposed Synthetic Pathway

A plausible multi-step synthetic pathway for this compound is outlined below, commencing from commercially available 2-methylnaphthalene. This proposed route is based on well-established and high-yielding reactions for the synthesis of related naphthalene derivatives.

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis, adapted from established procedures for similar transformations.

Step 1: Synthesis of 3-Nitro-2-methylnaphthalene

Methodology: Electrophilic nitration of 2-methylnaphthalene.

Protocol:

-

To a stirred solution of 2-methylnaphthalene (14.2 g, 0.1 mol) in concentrated sulfuric acid (50 mL) at 0 °C, slowly add a mixture of concentrated nitric acid (7.5 mL, 0.18 mol) and concentrated sulfuric acid (7.5 mL).

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the reaction mixture at 0 °C for 2 hours.

-

Pour the mixture onto crushed ice (200 g) and stir until the ice has melted.

-

Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford 3-nitro-2-methylnaphthalene.

Step 2: Synthesis of 3-Amino-2-methylnaphthalene

Methodology: Reduction of the nitro group using tin(II) chloride.

Protocol:

-

To a stirred suspension of 3-nitro-2-methylnaphthalene (18.7 g, 0.1 mol) in ethanol (150 mL), add a solution of tin(II) chloride dihydrate (84.6 g, 0.375 mol) in concentrated hydrochloric acid (75 mL).

-

Heat the mixture to reflux for 3 hours.

-

Cool the reaction mixture to room temperature and pour it into a stirred solution of sodium hydroxide (40 g) in water (200 mL) at 0 °C.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-amino-2-methylnaphthalene.

Step 3: Synthesis of 3-Fluoro-2-methylnaphthalene

Methodology: Balz-Schiemann reaction of the corresponding amine.[7][8]

Protocol:

-

Dissolve 3-amino-2-methylnaphthalene (15.7 g, 0.1 mol) in a 48% solution of tetrafluoroboric acid (HBF4) (50 mL) at 0 °C.

-

To this stirred solution, add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

-

After the addition, stir the mixture for an additional 30 minutes at 0 °C.

-

Filter the resulting diazonium tetrafluoroborate salt and wash it with cold diethyl ether.

-

Dry the salt under vacuum.

-

Gently heat the dry diazonium salt in an inert atmosphere until nitrogen evolution ceases.

-

Distill the resulting crude product under reduced pressure to obtain 3-fluoro-2-methylnaphthalene.

Step 4: Synthesis of this compound

Methodology: Radical side-chain bromination using N-bromosuccinimide (NBS).[9][10][11]

Protocol:

-

To a solution of 3-fluoro-2-methylnaphthalene (16.0 g, 0.1 mol) in carbon tetrachloride (200 mL), add N-bromosuccinimide (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

-

Reflux the mixture with stirring for 4 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from hexane to yield this compound.

Quantitative Data for Analogous Compounds

The following table summarizes typical yields and key physical data for compounds structurally related to the intermediates and the final product, based on literature reports. This data can serve as a benchmark for the proposed synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 2-(Bromomethyl)naphthalene | C₁₁H₉Br | 221.09 | 86-98 | 52-56 |

| 2-Bromo-3-(bromomethyl)naphthalene | C₁₁H₈Br₂ | 299.99 | 97 | - |

| 1-Bromo-2-fluoronaphthalene | C₁₀H₆BrF | 225.06 | 47 | - |

| 2-Fluoromethyl-7-methylnaphthalene | C₁₂H₁₁F | 174.21 | 42 | 85-87 |

Characterization and Evaluation Workflow

Once synthesized, a novel compound like this compound would undergo a rigorous characterization and evaluation process, particularly within a drug discovery context.

Caption: A general workflow for the characterization and biological evaluation of a novel compound.

Potential Applications in Drug Development

Naphthalene derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] The introduction of a fluorine atom can enhance the pharmacological profile of these compounds.[3] Furthermore, the bromomethyl group allows for the facile synthesis of a library of derivatives by reaction with various nucleophiles (e.g., amines, thiols, alcohols), enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

While the specific discovery and history of this compound remain undocumented, this technical guide provides a robust framework for its synthesis and evaluation based on established chemical principles. The proposed synthetic route is practical and relies on well-understood transformations. The unique combination of a fluorinated naphthalene core and a reactive bromomethyl handle makes this compound, and its derivatives, attractive targets for future research in drug discovery and materials science. This guide serves as a valuable starting point for researchers seeking to explore the potential of this and other novel halogenated naphthalene derivatives.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Balz-Schiemann Reaction [organic-chemistry.org]

- 9. prepchem.com [prepchem.com]

- 10. Scholars Crossing - Liberty University Research Week: Optimizing a Lab-Friendly Radical Bromination Reaction [digitalcommons.liberty.edu]

- 11. SIDE-CHAIN BROMINATION OF SOME AROMATIC COMPOUNDS WITH N-BROMOSUCCINIMIDE [zenodo.org]

A Technical Guide to 2-(Bromomethyl)-3-fluoronaphthalene: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-3-fluoronaphthalene is a halogenated polycyclic aromatic hydrocarbon that holds potential as a versatile building block in medicinal chemistry and materials science. The presence of both a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold allows for diverse chemical modifications, making it an attractive intermediate for the synthesis of novel therapeutic agents and functional materials. The fluorine substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the available information on this compound, including its synthesis, chemical properties, and potential applications, with a focus on its relevance to drug development. Due to the limited specific literature on this exact isomer, much of the information presented is based on analogous, well-documented compounds such as 2-(Bromomethyl)naphthalene and general principles of fluorine chemistry in drug design.

Chemical Properties and Data

While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its non-fluorinated analog, 2-(Bromomethyl)naphthalene, and other isomers. The data for related compounds is summarized below for comparative purposes.

| Property | 2-(Bromomethyl)naphthalene | 2-(Bromomethyl)-1-fluoronaphthalene | 2-(Bromomethyl)-7-fluoronaphthalene | 2-Bromo-3-(bromomethyl)naphthalene |

| CAS Number | 939-26-4[1][2] | 23683-25-2 | 64168-12-3[3] | Not available |

| Molecular Formula | C₁₁H₉Br[2] | C₁₁H₈BrF[4] | C₁₁H₈BrF[3] | C₁₁H₈Br₂ |

| Molecular Weight | 221.09 g/mol [2] | 239.087 g/mol [4] | 239.08 g/mol [3] | 300.0 g/mol |

| Melting Point | 51-54 °C[1] | Not available | Not available | Not available |

| Boiling Point | 213 °C at 100 mmHg[1] | Not available | Not available | Not available |

| Appearance | White to cream solid[1] | Not available | Not available | White crystals |

Synthesis of this compound

A plausible synthetic route to this compound would likely start from 3-fluoro-2-methylnaphthalene. This precursor could then undergo a free-radical bromination of the methyl group. A common and effective method for such a transformation is the Wohl-Ziegler bromination, which utilizes N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. This approach is analogous to the well-established synthesis of 2-(Bromomethyl)naphthalene from 2-methylnaphthalene.[5][6]

Proposed Experimental Protocol:

-

Dissolution: Dissolve 3-fluoro-2-methylnaphthalene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Addition of Reagents: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a catalytic amount of a radical initiator, such as AIBN or benzoyl peroxide.

-

Reaction: The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.

-

Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over an anhydrous salt like magnesium sulfate (MgSO₄) and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Development

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The bromomethyl group is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions.[7] This allows for the synthesis of diverse libraries of compounds for screening against various biological targets.

The presence of the fluorine atom at the 3-position can confer several advantageous properties to drug candidates, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer in vivo half-life.

-

Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can affect drug-receptor interactions.

-

Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially leading to higher binding affinity for its target.

Naphthalene derivatives, in general, have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The incorporation of a fluorine atom into the naphthalene ring system, as seen in this compound, offers a strategic approach to fine-tune these activities and develop novel drug candidates with improved pharmacological profiles.

Visualizations

Proposed Synthesis of this compound

Caption: Proposed synthesis of this compound.

General Reactivity of the Bromomethyl Group

Caption: General nucleophilic substitution reactions.

Conclusion

This compound represents a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is conceptually straightforward, building upon established methodologies for related compounds. The combination of a reactive bromomethyl group and a strategically placed fluorine atom makes it an attractive building block for creating diverse molecular architectures with potentially enhanced pharmacological properties. Further research into the synthesis, characterization, and biological evaluation of derivatives of this compound is warranted to fully unlock its potential for the development of novel therapeutics.

References

Potential Research Areas for 2-(Bromomethyl)-3-fluoronaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Bromomethyl)-3-fluoronaphthalene is a strategically functionalized naphthalene derivative with significant potential for applications in medicinal chemistry and materials science. The presence of a reactive bromomethyl group and a fluorine atom on the naphthalene scaffold offers a versatile platform for the synthesis of novel compounds with tailored biological activities and material properties. This technical guide outlines potential research avenues for this compound, including proposed synthetic strategies, key areas of investigation, and detailed experimental protocols.

Introduction

Naphthalene-based compounds are of considerable interest in drug discovery and materials science due to their rigid, planar structure and lipophilic nature, which facilitate interactions with biological targets and influence optoelectronic properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Concurrently, the bromomethyl group serves as a versatile synthetic handle for introducing a wide array of functional groups through nucleophilic substitution and cross-coupling reactions.

This whitepaper explores the untapped research potential of this compound, a compound for which detailed experimental data is not yet widely available. By drawing parallels with structurally related molecules, we propose promising research directions and provide hypothetical, yet plausible, experimental frameworks.

Physicochemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈BrF |

| Molecular Weight | 239.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 60-70 °C |

| Boiling Point | >300 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone) |

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from commercially available 3-fluoro-2-methylnaphthalene. The synthesis would involve a free-radical bromination of the methyl group.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Fluoro-2-methylnaphthalene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 3-fluoro-2-methylnaphthalene (1.0 eq) in anhydrous carbon tetrachloride, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.

-

Reflux the reaction mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Potential Research Areas

Medicinal Chemistry

The unique combination of a fluorinated naphthalene core and a reactive bromomethyl group makes this compound an attractive scaffold for the development of novel therapeutic agents.

The naphthalene scaffold is present in numerous kinase inhibitors. The fluorine atom can enhance binding affinity and improve metabolic stability. The bromomethyl group allows for the introduction of various functionalities to target specific amino acid residues in the kinase active site.

Caption: Strategy for developing kinase inhibitors.

Naphthalene derivatives have shown promise as antiviral agents, including inhibitors of SARS-CoV proteases.[3] The introduction of fluorine can enhance antiviral potency. The bromomethyl handle can be used to append moieties that improve solubility and cell permeability.

Materials Science

The photophysical properties of the naphthalene core can be tuned by the electronic effects of the fluorine substituent. This opens up possibilities for designing novel organic materials.

Fluorinated aromatic compounds are often used in OLEDs to improve charge transport and device efficiency.[4] this compound can serve as a building block for the synthesis of novel emissive materials or host materials for OLEDs.

The planarity and potential for π-π stacking of the naphthalene core are desirable features for organic semiconductors in OFETs. The fluorine atom can influence the molecular packing and electronic coupling, while the bromomethyl group allows for the attachment of solubilizing groups or moieties that promote self-assembly.

Key Experimental Workflows

Library Synthesis for Drug Discovery

A combinatorial approach can be employed to generate a library of derivatives from this compound for biological screening.

Caption: Workflow for combinatorial library synthesis.

Characterization of Novel Materials

A systematic approach is required to characterize the properties of new materials derived from this compound.

Caption: Workflow for new material characterization.

Conclusion

This compound represents a promising yet underexplored building block for the development of novel compounds in medicinal chemistry and materials science. Its strategic functionalization provides a versatile platform for creating diverse molecular architectures with potentially enhanced biological activity and material properties. The proposed synthetic route and outlined research areas provide a solid foundation for initiating research programs centered on this intriguing molecule. Further investigation into its synthesis, reactivity, and application is highly encouraged to unlock its full potential.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based drug designing of naphthalene based SARS-CoV PLpro inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

Methodological & Application

Synthetic Routes to 2-(Bromomethyl)-3-fluoronaphthalene Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(bromomethyl)-3-fluoronaphthalene derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, and the following protocols outline a reliable synthetic pathway.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically approached in a multi-step sequence, beginning with the readily available 2-methylnaphthalene. The core of this strategy involves the introduction of a fluorine atom at the 3-position via a Sandmeyer-type reaction, followed by the selective bromination of the methyl group at the 2-position.

The key transformations are:

-

Nitration of 2-methylnaphthalene to introduce a nitro group, which can be subsequently reduced to an amine.

-

Reduction of the nitro group to an amino group to furnish 3-amino-2-methylnaphthalene.

-

Diazotization of the amino group followed by a Balz-Schiemann reaction to install the fluorine atom, yielding 3-fluoro-2-methylnaphthalene.

-

Benzylic Bromination of the methyl group to afford the final product, this compound.

Experimental Protocols and Data

Synthesis of 3-Nitro-2-methylnaphthalene

Protocol:

-

To a stirred solution of 2-methylnaphthalene (1 equivalent) in acetic anhydride at 0°C, slowly add a pre-cooled mixture of nitric acid and sulfuric acid.

-

Maintain the temperature below 5°C during the addition.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from ethanol.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 2-Methylnaphthalene | 142.20 | 10.0 g | 1.0 |

| Acetic Anhydride | 102.09 | 50 mL | - |

| Nitric Acid (70%) | 63.01 | 6.0 mL | ~1.5 |

| Sulfuric Acid (98%) | 98.08 | 6.0 mL | - |

| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| 3-Nitro-2-methylnaphthalene | 187.19 | 75-85% | Yellow solid |

Synthesis of 3-Amino-2-methylnaphthalene

Protocol:

-

In a round-bottom flask, dissolve 3-nitro-2-methylnaphthalene (1 equivalent) in ethanol.

-

Add tin(II) chloride dihydrate (3-4 equivalents) and concentrated hydrochloric acid.

-

Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |

| 3-Nitro-2-methylnaphthalene | 187.19 | 10.0 g | 1.0 |

| Tin(II) Chloride Dihydrate | 225.63 | 48.0 g | 4.0 |

| Conc. Hydrochloric Acid | 36.46 | 50 mL | - |

| Ethanol | 46.07 | 150 mL | - |

| Product | Molecular Weight ( g/mol ) | Expected Yield | Appearance |

| 3-Amino-2-methylnaphthalene | 157.21 | 80-90% | Off-white solid |

Synthesis of 3-Fluoro-2-methylnaphthalene via Balz-Schiemann Reaction